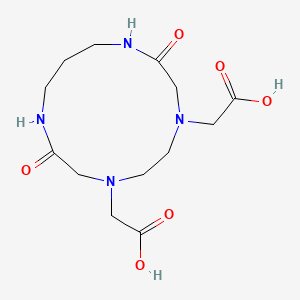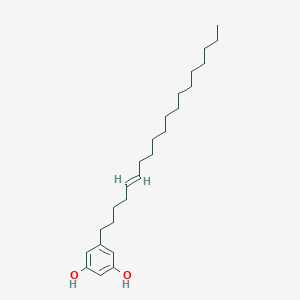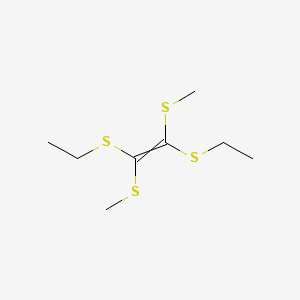
3-Hydroxydodec-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxydodec-5-enoic acid is an organic compound with the molecular formula C12H22O3. It is a hydroxy fatty acid with a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons. This compound is known for its role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxydodec-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of esters derived from dodecenoic acid. The reaction typically requires a strong base such as sodium hydroxide and is conducted under reflux conditions to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Pseudomonas species, are employed to convert fatty acids into hydroxy fatty acids. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxydodec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of dodec-5-en-3-one.
Reduction: The double bond can be reduced to form 3-hydroxydodecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Dodec-5-en-3-one
Reduction: 3-Hydroxydodecanoic acid
Substitution: Various substituted dodecenoic acids depending on the reagents used
Aplicaciones Científicas De Investigación
3-Hydroxydodec-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Hydroxydodec-5-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a signaling molecule, influencing various metabolic pathways. For example, it may bind to receptors involved in lipid metabolism, thereby regulating the synthesis and breakdown of fatty acids.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxydodecanoic acid: Lacks the double bond present in 3-Hydroxydodec-5-enoic acid.
5-Hydroxydodec-3-enoic acid: Has the hydroxyl group and double bond positions reversed.
3-Hydroxydecanoic acid: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
97718-78-0 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
3-hydroxydodec-5-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15) |
Clave InChI |
GZUALOWLHSCENG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)


![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)

![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



